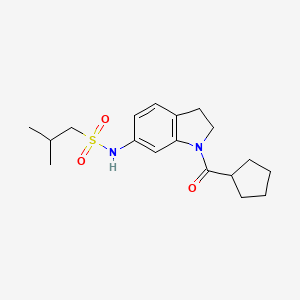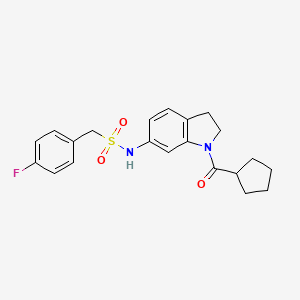![molecular formula C17H14N2O4S2 B6536555 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide CAS No. 1040661-28-6](/img/structure/B6536555.png)
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxamide derivatives are an important class of heterocyclic organic compounds. They have a wide range of biological and medicinal activities such as neuroprotective and antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of a variety of diseases, including inflammatory, autoimmune, and cancer conditions. This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-proliferative properties, which make it a promising candidate for the treatment of a variety of conditions. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of the amyloid-β peptide.
Mechanism of Action
Target of Action
The primary targets of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed to interact with its targets through a specific binding process, leading to changes in the function of these targets .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to the metabolism of furan and thiophene derivatives .
Result of Action
It is believed to have potential therapeutic effects based on its chemical structure and the known activities of similar compounds .
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, this compound has been shown to possess a number of beneficial biochemical and physiological effects, making it a promising candidate for the treatment of a variety of conditions. However, there are some limitations to using this compound in laboratory experiments, such as its limited solubility in aqueous solutions and its short half-life in the body.
Future Directions
The potential future directions for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide research include further studies of its mechanism of action, its potential therapeutic applications, and its potential use in the treatment of cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential interactions with other drugs. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for a variety of conditions, such as Alzheimer’s disease.
Synthesis Methods
The synthesis of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide involves the condensation reaction of thiophene-2-sulfonamide and furan-2-carbonyl chloride. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBFMRQLKDSWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536499.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6536527.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536534.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6536541.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536551.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536560.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)
